4-Bromo-2,3-Dihydroxybenzaldehyde chemical properties and structure
4-Bromo-2,3-Dihydroxybenzaldehyde chemical properties and structure
An In-depth Technical Guide to 4-Bromo-2,3-dihydroxybenzaldehyde
Introduction
4-Bromo-2,3-dihydroxybenzaldehyde is a halogenated aromatic aldehyde belonging to the family of substituted catechols. Its structure, featuring a catechol moiety, an aldehyde group, and a bromine atom, makes it a molecule of significant interest for synthetic and medicinal chemistry. The interplay of these functional groups imparts a unique electronic and steric profile, rendering it a versatile building block for the synthesis of more complex molecules. In the fields of drug discovery and materials science, compounds derived from substituted dihydroxybenzaldehydes are explored for a range of applications, leveraging their potential for biological activity and as precursors to dyes and polymers.[1][2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 4-Bromo-2,3-dihydroxybenzaldehyde, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-Bromo-2,3-dihydroxybenzaldehyde is defined by a benzene ring substituted at positions 1, 2, 3, and 4 with an aldehyde, two hydroxyl groups, and a bromine atom, respectively. The catechol (2,3-dihydroxy) arrangement allows for potential intramolecular hydrogen bonding and acts as a bidentate ligand for metal chelation. The hydroxyl groups are electron-donating through resonance (+M effect), activating the aromatic ring towards electrophilic substitution. Conversely, the aldehyde and bromine substituents are electron-withdrawing via induction (-I effect), deactivating the ring. The position of the bromine atom at C4 is para to the C1-aldehyde and meta to the C3-hydroxyl group, influencing the molecule's overall reactivity and acidity.[4]
Table 1: Physicochemical Properties of 4-Bromo-2,3-dihydroxybenzaldehyde
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | PubChem[5] |
| Molecular Weight | 217.02 g/mol | PubChem[5] |
| Appearance | Expected to be a solid | N/A |
| Melting Point | Not explicitly reported; isomeric compounds melt in a wide range (e.g., 50-135 °C) | [6][7] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | [3] |
| CAS Number | 139042-63-4 | N/A |
| InChI Key | Inferred: Similar to isomers | N/A |
| SMILES | Inferred: O=Cc1c(O)c(O)cc(Br)c1 | N/A |
Synthesis Protocol
Step 1: Demethylation of o-Vanillin to 2,3-Dihydroxybenzaldehyde
This procedure involves the cleavage of the methyl ether using a Lewis acid in conjunction with a soft nucleophile.
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Causality: Aluminum trichloride (AlCl₃) acts as a Lewis acid, coordinating to the methoxy oxygen and making the methyl group susceptible to nucleophilic attack by the iodide ion (from NaI), a soft nucleophile ideal for cleaving the sp³ C-O bond of the methyl ether.[8] Acetonitrile is a suitable polar aprotic solvent for this reaction. The acidic workup protonates the resulting phenoxide to yield the diol.
Methodology:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add acetonitrile (40 mL).
-
Sequentially add aluminum trichloride (1.1 eq) and sodium iodide (3.0 eq).
-
Add o-vanillin (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 18 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and acidify with 2 M HCl (aq).
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dihydroxybenzaldehyde.[8] Purification can be achieved via column chromatography.
Step 2: Regioselective Bromination of 2,3-Dihydroxybenzaldehyde
The synthesized 2,3-dihydroxybenzaldehyde is brominated using liquid bromine in a suitable solvent.
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Causality: The two hydroxyl groups are strong activating, ortho-, para-directors. The C4 position is para to the C1-aldehyde (a deactivator) but is strongly activated by being ortho to the C3-hydroxyl and para to the C2-hydroxyl group. This electronic preference makes the C4 position the most likely site for electrophilic substitution. Dichloromethane is an inert solvent for this reaction, and low temperature control is crucial to prevent over-bromination and side reactions.[9]
Methodology:
-
In a clean, dry reaction vessel, dissolve the synthesized 2,3-dihydroxybenzaldehyde (1.0 eq) in dichloromethane under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add liquid bromine (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, 4-Bromo-2,3-dihydroxybenzaldehyde.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Analysis
While experimental spectra for 4-Bromo-2,3-dihydroxybenzaldehyde are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[10][11][12]
-
¹H NMR:
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Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.2 ppm, deshielded by the carbonyl group's anisotropic effect.[13]
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Hydroxyl Protons (-OH): Two broad singlets are expected, with chemical shifts highly dependent on solvent and concentration. The C2-OH may be shifted downfield (δ ~11 ppm) if involved in intramolecular hydrogen bonding with the aldehyde.[10][12]
-
Aromatic Protons: Two doublets are expected for the two remaining aromatic protons, which are ortho to each other. The proton at C6 will likely appear around δ 7.0-7.2 ppm, and the proton at C5 will be slightly upfield, around δ 6.8-7.0 ppm.
-
-
¹³C NMR:
-
Aldehyde Carbonyl: Expected around δ 190-196 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbons bearing the hydroxyl groups (C2, C3) will be downfield (δ ~145-155 ppm). The carbon attached to the bromine (C4) will be shifted upfield relative to an unsubstituted carbon (δ ~110-120 ppm). The remaining carbons (C1, C5, C6) will appear in the typical aromatic region (δ ~115-135 ppm).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ for the hydroxyl groups.
-
C-H Stretch (Aromatic/Aldehydic): Signals around 3000-3100 cm⁻¹ and 2700-2850 cm⁻¹, respectively.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
-
Applications in Research and Development
4-Bromo-2,3-dihydroxybenzaldehyde is a valuable intermediate for organic synthesis, particularly in the development of novel compounds for pharmaceuticals and materials science.[3]
-
Pharmaceutical Synthesis: The catechol moiety is a recognized pharmacophore present in numerous natural products and drugs. Brominated phenols serve as key precursors for creating more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. Related dihydroxybenzaldehyde derivatives have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, suggesting that derivatives of the title compound could be promising therapeutic agents.[14][15][16]
-
Agrochemicals and Dyes: Substituted benzaldehydes are fundamental building blocks in the synthesis of agrochemicals and dyestuffs. The functional groups on 4-Bromo-2,3-dihydroxybenzaldehyde provide multiple reaction sites for constructing larger, more functionalized molecules.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-2,3-dihydroxybenzaldehyde is not available, data from isomeric and structurally related compounds should be used to guide handling procedures.[6][7][17][18]
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]
-
Skin Irritation (Category 2): Causes skin irritation.[7]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[6]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[6]
-
-
Storage and Handling:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Avoid ingestion, inhalation, and contact with skin and eyes.[17]
-
References
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PubChem. 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. 4-Bromo-2,5-dihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Rsc.org. Supplementary Information for: Palladium complexes of dihydroxybenzaldehyde oximes as catalysts for Suzuki-Miyaura reaction in aqueous media. [Link]
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Organic Syntheses. Resorcinol, 4-bromo-. [Link]
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Stenutz. 4-bromo-2-hydroxybenzaldehyde. [Link]
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White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
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St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
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PubMed. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. [Link]
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Frontiers. 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway. [Link]
-
MDPI. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. [Link]
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